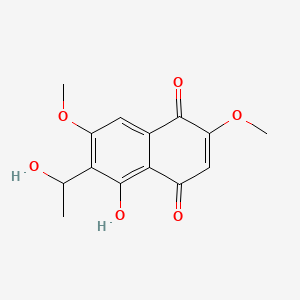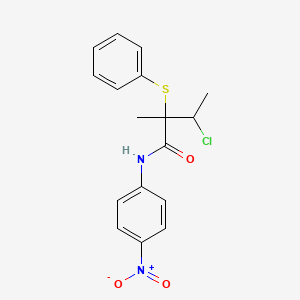
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro group, a methyl group, a nitrophenyl group, and a phenylsulfanyl group attached to a butanamide backbone. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:
Formation of the butanamide backbone: This can be achieved by reacting a suitable butanoic acid derivative with an amine to form the amide bond.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methyl group: Methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the nitrophenyl group: This can be done through a nucleophilic aromatic substitution reaction using a nitrophenyl halide.
Incorporation of the phenylsulfanyl group: This step can involve the reaction of a phenylthiol with an appropriate electrophile.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-N-(4-nitrophenyl)butanamide: Lacks the phenylsulfanyl group.
2-Methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide: Lacks the chloro group.
3-Chloro-2-methyl-N-(phenylsulfanyl)butanamide: Lacks the nitrophenyl group.
Uniqueness
The presence of both the nitrophenyl and phenylsulfanyl groups in 3-Chloro-2-methyl-N-(4-nitrophenyl)-2-(phenylsulfanyl)butanamide may confer unique reactivity and potential applications compared to similar compounds. These functional groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Properties
CAS No. |
83375-48-8 |
|---|---|
Molecular Formula |
C17H17ClN2O3S |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(4-nitrophenyl)-2-phenylsulfanylbutanamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(18)17(2,24-15-6-4-3-5-7-15)16(21)19-13-8-10-14(11-9-13)20(22)23/h3-12H,1-2H3,(H,19,21) |
InChI Key |
WSTGZUWKAHRVMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


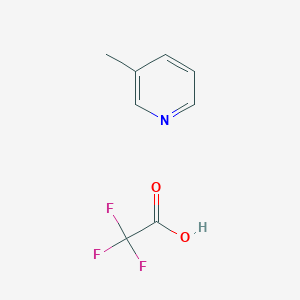
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
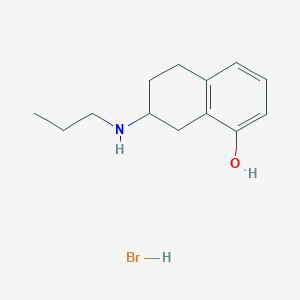
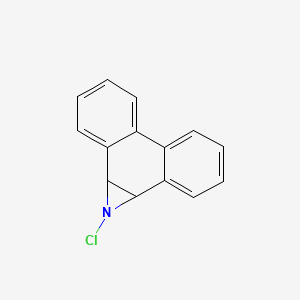





![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)

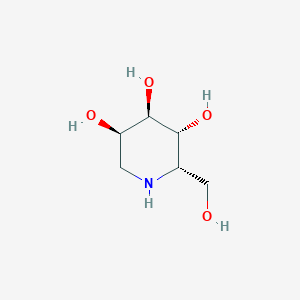
![3-[(2-Methoxyphenyl)methyl]-1-methylquinoxalin-2(1H)-one](/img/structure/B14419648.png)
